

Structure-Activity Relationship of Aminonitropyridines: A Comparative Guide

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Compound of Interest

Compound Name: 4-Amino-3-nitropyridin-2-ol

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The aminonitropyridine scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. The interplay between the electron-donating amino group and the electron-withdrawing nitro group on the pyridine ring creates a unique electronic environment that can be fine-tuned to optimize potency and selectivity against various biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of aminonitropyridine derivatives, focusing on their anticancer and antimicrobial properties, supported by experimental data and detailed protocols.

Anticancer Activity of Aminonitropyridine Derivatives

The anticancer potential of aminonitropyridine derivatives has been explored against various cancer cell lines. The substitution pattern on the pyridine ring, as well as the nature of substituents on the amino group, significantly influences their cytotoxic effects.

Comparative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity (IC50 values) of a series of aminonitropyridine and related pyridine derivatives against different cancer cell lines.

Compound ID	Structure	Cancer Cell Line	IC50 (μM)	Reference
1	6-amino-4-(4-(diphenylamino)phenyl)-1-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile	A-549 (Lung)	0.0095	[1]
MDA-MB-231 (Breast)	0.0147	[1]		
2	2-((3-Cyano-4-(4-fluorophenyl)-6-(naphthalen-2-yl)pyridin-2-yl)oxy)acetohydrazide derivative 4	MCF-7 (Breast)	22.5	[1]
MDA-MB-231 (Breast)	35.8	[1]		
PC-3 (Prostate)	41.2	[1]		
3	Pyridine-based PIM-1 Kinase Inhibitor 12	MCF-7 (Breast)	0.5	[2]
HepG2 (Liver)	6.6	[2]		
4	Pyrido[2,3-d]pyrimidine derivative 4	MCF-7 (Breast)	0.57	[3]
HepG2 (Liver)	0.99	[3]		
5	Pyrido[2,3-d]pyrimidine	MCF-7 (Breast)	0.63	[3]

derivative 10

HepG2 (Liver)	1.21	[3]
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Structure-Activity Relationship Insights (Anticancer):

- **Substitution on the Pyridine Ring:** The presence of a nitrophenyl group at the N1 position of the dihydropyridine ring in compound 1 contributes significantly to its high potency against both lung and breast cancer cell lines.[\[1\]](#)
- **Nature of the Side Chain:** The acetohydrazide side chain at the 2-position of the pyridine ring in compound 2 and its derivatives results in moderate anticancer activity.[\[1\]](#)
- **Fused Ring Systems:** The fusion of a pyrimidine ring to the pyridine core, as seen in the pyrido[2,3-d]pyrimidine derivatives (4 and 5), leads to potent cytotoxicity against breast and liver cancer cell lines, likely through the inhibition of PIM-1 kinase.[\[3\]](#)
- **Amide Linkages:** The presence of an amide linkage in pyridine-based compounds, such as in compound 12, has been shown to result in sub-micromolar IC50 values against breast cancer cells.[\[2\]](#)

Antimicrobial Activity of Aminonitropyridine Derivatives

Aminonitropyridines have also emerged as promising antimicrobial agents, with activity against a range of bacteria and fungi. The position of the nitro and amino groups, along with other substituents, plays a crucial role in determining the antimicrobial spectrum and potency.

Comparative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected aminopyridine derivatives against various microbial strains.

Compound ID	Structure	Microorganism	MIC (µg/mL)	Reference
6	2-amino-3-cyano-6-(cyclohexylamino)pyridine	Staphylococcus aureus	0.039	[4]
Bacillus subtilis	0.039	[4]		
7	2-amino-5-substituted pyridine derivative 3 (thiophenol substituent)	Phytopathogenic fungi & bacteria	Strongest activity in series	[5]
8	Penta-substituted pyridine derivative 4c	Escherichia coli	62.5	[6]
Vibrio cholerae	62.5	[6]		
9	Penta-substituted pyridine derivative 4e	Escherichia coli	62.5	[6]
Vibrio cholerae	62.5	[6]		
10	Pyridine-Thienopyridine hybrid 12a	Escherichia coli	19.5	[7]
Bacillus mycoides	<4.8	[7]		
Candida albicans	<4.8	[7]		

Structure-Activity Relationship Insights (Antimicrobial):

- **Amino Group Substitution:** The presence of a cyclohexylamino group at the 6-position of the 2-aminopyridine scaffold in compound 6 confers potent activity against Gram-positive bacteria.[4]
- **Position of Substituents:** For 2-amino-5-substituted pyridines, the nature of the substituent at the 5-position is critical, with a thiophenol group (compound 7) showing strong fungicidal and bactericidal activity.[5]
- **Halogen and Methoxy Substituents:** In the penta-substituted pyridine series, compounds with chloro (8) and methoxy (9) groups exhibited good activity against Gram-negative bacteria.[6]
- **Hybrid Molecules:** The hybridization of pyridine with a thienopyridine moiety in compound 10 resulted in broad-spectrum antimicrobial activity, including potent inhibition of the fungus *Candida albicans*. [7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays cited in this guide.

MTT Assay for Cytotoxicity

This assay is a colorimetric method used to assess cell viability.

Materials:

- 96-well plates
- Cancer cell lines (e.g., MCF-7, A-549)
- Complete cell culture medium
- Test compounds dissolved in DMSO
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO)

- ELISA plate reader

Procedure:

- **Cell Seeding:** Seed cells into 96-well plates at a density of 1×10^4 cells/well in 100 μL of complete medium and incubate for 24 hours to allow for cell attachment.[\[8\]](#)
- **Compound Treatment:** After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds (e.g., 5, 10, 20, 40, 80 μM). Include a vehicle control with DMSO (final concentration typically $\leq 0.5\%$). Incubate the plates for 24 or 48 hours.[\[8\]](#)
- **MTT Addition:** After the incubation period, add 10 μL of MTT solution to each well and incubate for 4 hours at 37°C in the dark.[\[8\]](#)
- **Formazan Solubilization:** Carefully remove the medium and add 100 μL of DMSO to each well to dissolve the formazan crystals. Gently shake the plates for 10 minutes.[\[8\]](#)
- **Absorbance Measurement:** Read the absorbance at 570 nm using an ELISA plate reader.[\[8\]](#)
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle control and determine the IC_{50} value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

- 96-well microtiter plates
- Bacterial or fungal strains
- Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
- Test compounds dissolved in a suitable solvent (e.g., DMSO)

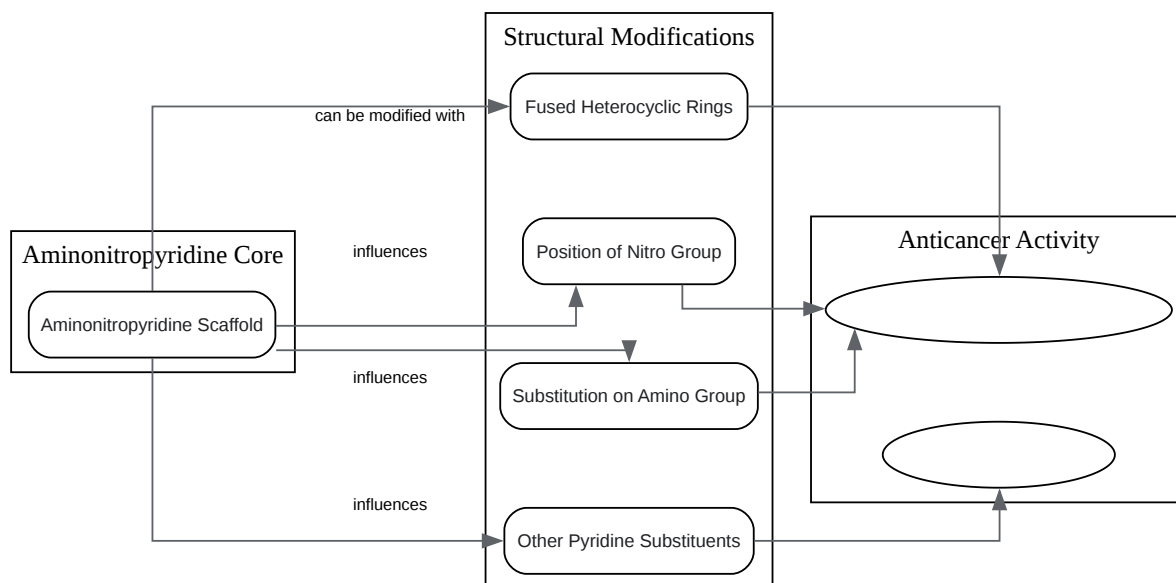
- Standard antimicrobial agents (positive controls)
- Microplate reader or visual inspection

Procedure:

- Preparation of Inoculum: Prepare a standardized inoculum of the microorganism from an overnight culture, adjusting the turbidity to a 0.5 McFarland standard.
- Serial Dilution of Compounds: Perform a two-fold serial dilution of the test compounds in the broth medium in the wells of a 96-well plate. The concentration range should be sufficient to determine the MIC.
- Inoculation: Add the standardized microbial inoculum to each well. Include a growth control well (medium and inoculum only) and a sterility control well (medium only).
- Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
- MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.^[4]

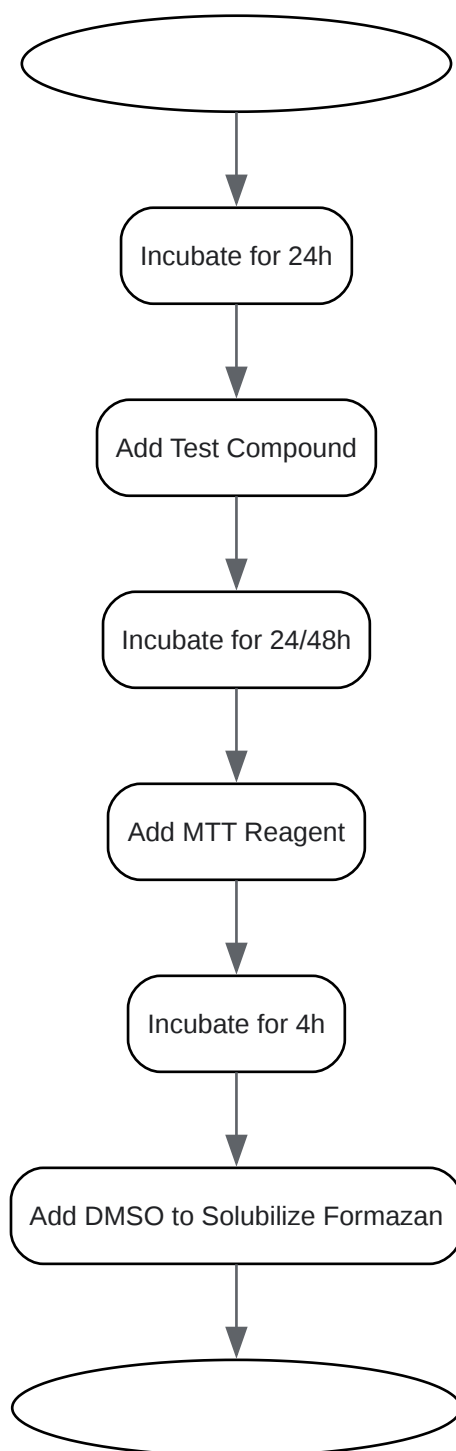
Visualizing Structure-Activity Relationships

The following diagrams illustrate key structure-activity relationships and experimental workflows.



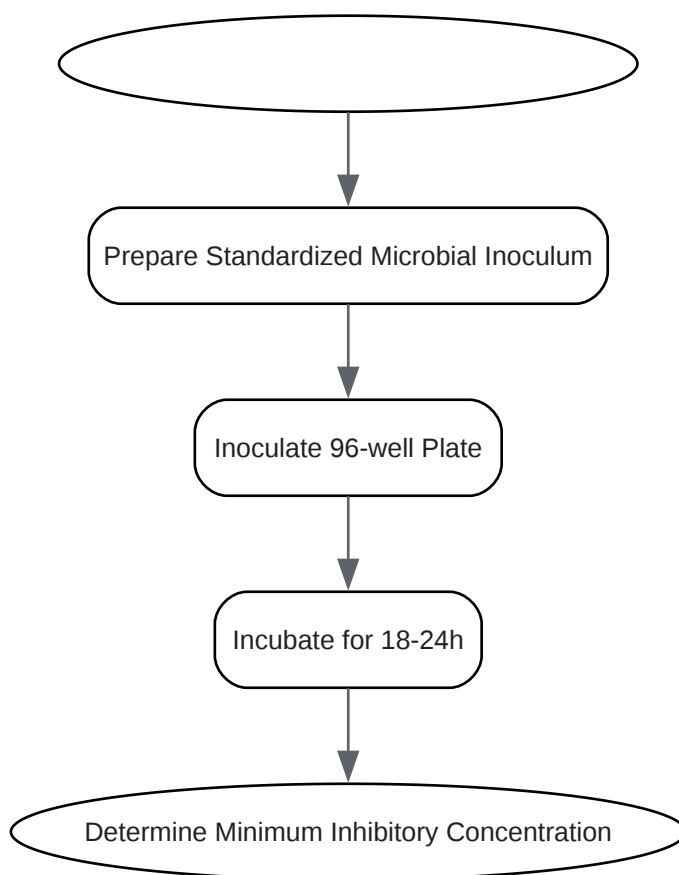
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Caption: Key structural modifications influencing the anticancer activity of aminonitropyridines.



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Caption: Experimental workflow for the MTT cytotoxicity assay.



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Caption: Experimental workflow for the Minimum Inhibitory Concentration (MIC) assay.

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